molecular formula C8H8ClF4NO B13089411 (4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride

(4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride

Cat. No.: B13089411
M. Wt: 245.60 g/mol
InChI Key: RFLDSLLCZNAIHU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is derived by prioritizing substituents according to Cahn-Ingold-Prelog rules and numbering the benzene ring to achieve the lowest possible locants. The parent structure is a benzene ring substituted with:

  • A methanamine group (-CH2NH2) at position 1.
  • A trifluoromethoxy group (-OCF3) at position 2.
  • A fluorine atom (-F) at position 4.

The resulting name is [4-fluoro-2-(trifluoromethoxy)phenyl]methanamine hydrochloride . The hydrochloride suffix indicates the presence of a hydrochloric acid salt, forming an ammonium chloride group (-NH3+Cl−).

Structural representation :

      OCF3  
        ↑  
F — C6H3 — CH2NH3+Cl−  
    |  
    (positions 1, 2, 4)  

The SMILES notation for the free base is FC1=C(C(=CC=C1)CN)OC(F)(F)F, with the hydrochloride form represented as FC1=C(C(=CC=C1)C[NH3+])OC(F)(F)F.[Cl-].

Alternative Naming Conventions in Chemical Databases

Chemical databases and commercial catalogs often use simplified or alternative names. Key variants include:

Naming Convention Example Source
4-Fluoro-2-(trifluoromethoxy)benzylamine hydrochloride Analogous to ,
[4-Fluoro-2-(trifluoromethoxy)phenyl]methylamine HCl Derived from ,
2-Trifluoromethoxy-4-fluorobenzylamine hydrochloride Positional descriptor swap

The term "benzylamine" is frequently substituted for "phenylmethanamine" in non-IUPAC contexts. For example, the free base might be listed as 4-fluoro-2-(trifluoromethoxy)benzylamine , with the hydrochloride salt explicitly noted.

CAS Registry Number and PubChem CID Cross-Referencing

While the exact CAS Registry Number for (4-fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride is not explicitly listed in the provided sources, analogous compounds offer insight:

Related Compound CAS Number PubChem CID
2-Fluoro-4-(trifluoromethoxy)benzylamine (isomer) 1240257-11-7 Not available
(2-Fluoro-6-(trifluoromethyl)phenyl)methanamine HCl 643088-07-7 53407615
4-Fluoro-2-(trifluoromethyl)benzylamine 202522-22-3 2734878

The parent amine (4-fluoro-2-(trifluoromethoxy)phenyl)methanamine would likely share structural similarities with the above entries, though its hydrochloride salt remains less documented in public databases. Cross-referencing strategies involve:

  • Identifying the free base CAS (e.g., hypothetical 1240257-11-7 analog).
  • Appending "-HCl" to denote the hydrochloride salt, as seen in .

Properties

Molecular Formula

C8H8ClF4NO

Molecular Weight

245.60 g/mol

IUPAC Name

[4-fluoro-2-(trifluoromethoxy)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H7F4NO.ClH/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12;/h1-3H,4,13H2;1H

InChI Key

RFLDSLLCZNAIHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)CN.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

  • Fluorinated aromatic precursors : Typically, 2-fluoro-4-nitrobenzyl derivatives or 2-fluoro-4-(trifluoromethoxy)benzaldehyde serve as starting points.
  • Trifluoromethoxy introduction : The trifluoromethoxy group (-OCF3) is introduced via nucleophilic aromatic substitution or halogen exchange reactions using trifluoromethoxide anion or related reagents.

General Synthetic Route

The synthesis generally follows these steps:

  • Formation of 2-fluoro-4-(trifluoromethoxy)benzyl derivatives
    This involves nucleophilic aromatic substitution (S_NAr) where a suitable halogenated or nitro-substituted precursor undergoes substitution by trifluoromethoxide anion under controlled temperature and solvent conditions to install the trifluoromethoxy group at the 2-position.

  • Reduction of nitro or aldehyde groups to amine
    The nitro group (if present) is reduced to the corresponding amine using catalytic hydrogenation (H2/Pd-C) or chemical reducing agents. Alternatively, aldehydes can be converted to amines through reductive amination methods.

  • Conversion to methanamine hydrochloride salt
    The free amine is treated with hydrochloric acid to form the hydrochloride salt, which improves compound handling and stability.

Detailed Preparation Method Example

Step Reagents & Conditions Description Yield & Notes
1 2-fluoro-4-nitrobenzyl chloride + trifluoromethoxide anion Nucleophilic aromatic substitution to install -OCF3 group Moderate to high yield; reaction temperature typically 0–50 °C
2 Catalytic hydrogenation (H2, Pd/C) or chemical reduction (Fe/HCl) Reduction of nitro group to primary amine High yield; mild conditions preferred to avoid side reactions
3 Treatment with HCl in solvent (e.g., ethanol) Formation of hydrochloride salt of methanamine Quantitative conversion; salt crystallizes for purification

This approach ensures selective substitution and high purity of the final product.

Alternative Synthetic Routes and Considerations

  • Halogen exchange and fluorination methods : Some methods use halogen exchange (Cl to F) employing reagents like antimony trifluoride or silver tetrafluoroborate to introduce fluorine atoms on aromatic rings bearing trifluoromethoxy groups.
  • Thiophosgene-mediated transformations : In some related trifluoromethoxy-substituted heterocycles, thiophosgene is used to generate intermediates that facilitate trifluoromethoxy substitution, although this is less common for benzylamine derivatives.
  • Temperature and solvent control : Maintaining low temperatures during nucleophilic substitution and reduction steps is critical to prevent decomposition or side reactions.

Reaction Mechanism Insights

  • The nucleophilic aromatic substitution mechanism involves displacement of a suitable leaving group (e.g., nitro or halogen) by trifluoromethoxide anion, favored by electron-withdrawing groups and ortho/para directing effects.
  • The reduction step converts nitro groups to amines via intermediate hydroxylamine species, catalyzed by metals or chemical reductants.
  • Formation of the hydrochloride salt involves protonation of the amine nitrogen, enhancing compound stability and crystallinity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Key Notes
Nucleophilic Aromatic Substitution 2-fluoro-4-nitrobenzyl chloride + trifluoromethoxide anion, 0–50 °C Introduce trifluoromethoxy group (-OCF3) Requires controlled temperature, inert atmosphere preferred
Reduction H2/Pd-C catalytic hydrogenation or Fe/HCl chemical reduction Convert nitro group to primary amine Mild conditions to avoid over-reduction
Salt Formation HCl in ethanol or other solvent Form hydrochloride salt Enhances solubility and stability
Alternative Fluorination Antimony trifluoride, silver tetrafluoroborate Halogen exchange to fluorinate aromatic ring Used in specialized cases, costlier reagents

Research Findings and Optimization

  • Studies indicate that the trifluoromethoxy group enhances lipophilicity and metabolic stability, so synthetic routes prioritize high regioselectivity in trifluoromethoxy installation to preserve biological activity.
  • Optimization of reaction conditions such as solvent choice (e.g., polar aprotic solvents for S_NAr), temperature control, and purification methods (recrystallization of hydrochloride salt) significantly improves yield and purity.
  • Alternative methods using halophilic alkylation and halogen exchange have been demonstrated but are less favored due to reagent cost and lower yields.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

Neuropharmacological Applications

Research indicates that compounds with similar structures often exhibit significant biological activities, including neuropharmacological effects. The predicted biological activity of (4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride suggests its potential as a lead compound in developing treatments for neurological disorders. Computational modeling studies have shown that this compound may interact with various proteins involved in neuropharmacology, influencing pathways related to neurodegenerative diseases.

Anti-inflammatory and Antimicrobial Properties

The compound's structural features suggest potential anti-inflammatory and antimicrobial properties. Similar fluorinated compounds have demonstrated efficacy in these areas, indicating that this compound could be explored further for therapeutic applications against inflammatory diseases and infections.

Interaction Studies

Several studies have utilized computational modeling and experimental assays to investigate the interaction profiles of this compound with target proteins. These studies have identified binding affinities that may elucidate the compound's mechanism of action, providing insights into its therapeutic effects.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structural features allow it to bind to specific sites on target molecules, modulating their activity and function .

Comparison with Similar Compounds

Table 1: Key Properties of (4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine Hydrochloride and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Notes
(4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine HCl Not Available C₈H₈ClF₄NO ~245.45* 4-F, 2-OCF₃ Target compound; high lipophilicity
(4-Fluoro-2-methoxyphenyl)methanamine HCl 1354951-46-4 C₈H₁₁ClFNO 191.63 4-F, 2-OCH₃ Similarity: 0.93; less lipophilic
(2-Fluoro-4-(trifluoromethoxy)phenyl)methanamine HCl 1240257-11-7 C₈H₈ClF₄NO 245.45 2-F, 4-OCF₃ Positional isomer of target
(4-Phenoxyphenyl)methanamine HCl 169944-04-1 C₁₃H₁₄ClNO 235.71 4-O-C₆H₅ (phenoxy) Larger aromatic substituent
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine HCl 1209685-75-5 C₁₁H₁₃ClF₃NO 267.68 Cyclopropyl, 4-OCF₃ Cyclopropane ring addition
(4-Bromo-2-chlorophenyl)methanamine HCl 874482-96-9 C₇H₈BrCl₂N 265.96 4-Br, 2-Cl Halogen-heavy substituents
(3-Fluoro-4-methoxyphenyl)methanamine 399-54-2 C₈H₁₀FNO 155.17 3-F, 4-OCH₃ Freebase; lower molecular weight

*Calculated based on substituent contributions.

Substituent Effects on Physicochemical Properties

Trifluoromethoxy (-OCF₃) vs. Methoxy-containing analogues (e.g., 1354951-46-4) exhibit lower molecular weights and reduced steric bulk, which may improve aqueous solubility but reduce receptor-binding affinity .

Halogen Substituents (F, Cl, Br): Fluorine at position 4 (target compound) offers a balance of electronegativity and small atomic radius, minimizing steric hindrance while modulating electronic distribution. Positional isomers (e.g., 1240257-11-7) demonstrate how substituent placement alters electronic effects .

Cyclopropane and Phenoxy Additions: The cyclopropane ring in 1209685-75-5 introduces conformational rigidity, which may restrict rotational freedom and enhance selectivity for certain targets . Phenoxy-substituted compounds (e.g., 169944-04-1) extend aromaticity, favoring interactions with hydrophobic protein pockets .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride in academic settings?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, trifluoromethoxy and fluoro substituents are introduced via electrophilic aromatic substitution or halogen exchange reactions. The primary amine group can be generated through reduction of a nitrile intermediate or catalytic hydrogenation of a Schiff base. Purification often involves recrystallization or column chromatography under inert conditions due to the compound’s sensitivity to moisture .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS; exact mass: 227.046 Da ) and 19F^{19}\text{F}-NMR to verify the trifluoromethoxy and fluoro groups. Purity should be assessed via HPLC (≥95% purity threshold ), with complementary 1H^{1}\text{H}-NMR to detect residual solvents or byproducts. Elemental analysis (C, H, N) is recommended for final validation .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodological Answer : Store at −20°C in airtight, light-resistant containers under nitrogen to prevent degradation. The trifluoromethoxy group is susceptible to hydrolysis, so avoid aqueous environments. For short-term use, desiccators at 0–6°C are acceptable but monitor for clumping or discoloration .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) during structural characterization be resolved?

  • Methodological Answer : Contradictions may arise from isotopic patterns (e.g., 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl} in HCl salts) or dynamic proton exchange. Use deuterated solvents with controlled pH for NMR and cross-validate with IR spectroscopy (C-F stretches at 1100–1200 cm1^{-1}). Computational modeling (DFT) of expected 19F^{19}\text{F}-NMR shifts can resolve ambiguities .

Q. What role does this compound play in bioorthogonal chemistry or click reactions?

  • Methodological Answer : The primary amine group enables conjugation with tetrazine derivatives (e.g., via EDC/NHS coupling) for inverse electron-demand Diels-Alder (IEDDA) reactions. This is useful for site-specific protein labeling or drug delivery systems. Optimize reaction pH (6.5–7.5) to balance amine reactivity and stability .

Q. What challenges arise in optimizing synthetic yields for derivatives of this compound?

  • Methodological Answer : Steric hindrance from the trifluoromethoxy and fluoro substituents can reduce amination efficiency. Strategies include:

  • Using bulky protecting groups (e.g., Boc) to direct regioselectivity.
  • Microwave-assisted synthesis to accelerate slow steps.
  • Screening Pd/C or Raney Ni catalysts for reductive steps to minimize dehalogenation .

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